5,7,7-Trimethyloct-2-enoic acid

CAS No.: 85187-12-8

Cat. No.: VC16970537

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85187-12-8 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | (E)-5,7,7-trimethyloct-2-enoic acid |

| Standard InChI | InChI=1S/C11H20O2/c1-9(8-11(2,3)4)6-5-7-10(12)13/h5,7,9H,6,8H2,1-4H3,(H,12,13)/b7-5+ |

| Standard InChI Key | PUKIIUAGWAFYPN-FNORWQNLSA-N |

| Isomeric SMILES | CC(C/C=C/C(=O)O)CC(C)(C)C |

| Canonical SMILES | CC(CC=CC(=O)O)CC(C)(C)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

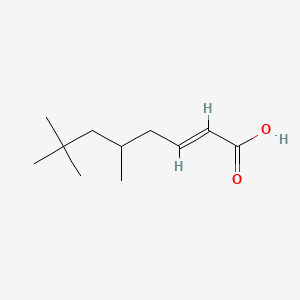

The systematic IUPAC name for this compound is 5,7,7-trimethyloct-2-enoic acid, reflecting its carbon skeleton and substituent positions. The structure consists of an eight-carbon chain (oct-) with a double bond at the second position (2-enoic acid) and three methyl groups at the 5th, 7th, and 7th positions (Figure 1). This arrangement creates steric hindrance around the double bond and carboxylic acid group, influencing its reactivity and intermolecular interactions .

Key Structural Attributes:

-

Double bond position: The trans configuration at C2–C3 (common in α,β-unsaturated acids) enhances conjugation with the carboxylic acid group, affecting acidity and stability.

-

Branching: Methyl groups at C5 and C7 introduce steric effects, potentially reducing crystallization tendencies and increasing solubility in nonpolar solvents .

Physicochemical Properties

Basic Physical Parameters

Table 1 summarizes critical physicochemical properties derived from experimental and computational studies .

Table 1: Physicochemical Properties of 5,7,7-Trimethyloct-2-enoic Acid

| Property | Value |

|---|---|

| Molecular weight | 184.279 g/mol |

| Density | 0.927 g/cm³ |

| Boiling point | 277.4°C at 760 mmHg |

| Flash point | 183.8°C |

| PSA (Polar Surface Area) | 37.3 Ų |

| LogP (Partition coefficient) | 3.09 |

Interpretative Analysis:

-

Boiling point: The high boiling point (277.4°C) reflects strong intermolecular hydrogen bonding via the carboxylic acid group and van der Waals interactions from the branched alkyl chain .

-

LogP: A value of 3.09 indicates moderate lipophilicity, suggesting preferential partitioning into lipid membranes or organic phases .

Synthesis and Production

Synthetic Routes

-

Knoevenagel condensation: Reaction of aldehydes with malonic acid derivatives.

-

Wittig reaction: Formation of the double bond using phosphonium ylides.

Hypothetically, a retrosynthetic approach could involve:

-

Starting with 5,7,7-trimethyloct-2-enal, followed by oxidation to the carboxylic acid.

-

Employing branched-chain precursors to install methyl groups at C5 and C7.

Analytical Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with C18 columns and UV detection (λ = 210–220 nm) is suitable for separation, as demonstrated for structurally related compounds in Kakadu plum extracts .

-

Retention time: Estimated at 10–15 minutes under gradient elution (acetonitrile/water with 0.1% formic acid) .

Gas Chromatography-Mass Spectrometry (GC-MS):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume